
Diethyl 2-(3-nitropyridin-2-yl)malonate
Overview
Description
Diethyl 2-(3-nitropyridin-2-yl)malonate (CAS 64362-41-0) is a nitro-substituted pyridine malonate derivative with the molecular formula C₁₃H₁₄N₂O₇. It features a nitro group at the 3-position of the pyridine ring and ethyl ester groups on the malonate backbone. This compound is primarily used as a synthetic intermediate in pharmaceuticals and heterocyclic chemistry due to its reactivity in nucleophilic substitutions and cyclization reactions . Its synthesis typically involves coupling diethyl malonate with halogenated nitro-pyridines under basic conditions, as exemplified in procedures using K₂CO₃ in DMF at elevated temperatures .
Preparation Methods
Nucleophilic Aromatic Substitution of 2-Chloro-3-nitropyridine with Diethyl Malonate
One of the most commonly employed synthetic routes to prepare Diethyl 2-(3-nitropyridin-2-yl)malonate involves the nucleophilic aromatic substitution (S_NAr) of 2-chloro-3-nitropyridine by the enolate of diethyl malonate.
- Sodium hydride (60% dispersion) is suspended in dimethyl sulfoxide (DMSO) under an inert nitrogen atmosphere and cooled to 0°C.
- Diethyl malonate is added dropwise, allowing formation of the malonate enolate.
- The reaction mixture is warmed to room temperature and stirred for approximately 30 minutes.
- 2-Chloro-3-nitropyridine is then introduced, and the mixture is heated to 100°C for 15 minutes to promote nucleophilic substitution.
- After completion, the reaction is quenched with aqueous ammonium chloride, and the product is extracted with ethyl acetate.
- Purification yields this compound as a brown gel with near-quantitative yield (100%).
$$
\text{Diethyl malonate} + \text{2-chloro-3-nitropyridine} \xrightarrow[\text{DMSO, 100°C}]{\text{NaH}} \text{this compound}
$$
Parameter | Value |
---|---|
Base | Sodium hydride (60%) |
Solvent | Dimethyl sulfoxide (DMSO) |
Temperature | 0°C (initial), then 100°C |
Reaction time | 0.5 h (enolate formation), 0.25 h (substitution) |
Atmosphere | Nitrogen (inert) |
Yield | 100% |
This method is efficient, scalable, and widely used in both laboratory and industrial settings due to its high yield and straightforward workup.
Esterification of 3-Nitropyridine-2-carboxylic Acid with Diethyl Malonate
An alternative synthetic route involves esterification reactions between diethyl malonate and 3-nitropyridine-2-carboxylic acid derivatives using dehydrating agents.
- 3-Nitropyridine-2-carboxylic acid is reacted with diethyl malonate in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).
- The reaction facilitates formation of the ester bond between the malonate and the pyridine ring.
- Reaction conditions typically require reflux under inert atmosphere with continuous stirring.
- After completion, the reaction mixture is purified by extraction and chromatographic techniques to isolate the desired product.
This esterification route is less commonly used compared to nucleophilic substitution but is valuable when starting from carboxylic acid precursors.
Variations and Substituted Analogues
Similar methods have been applied to synthesize substituted derivatives such as Diethyl 2-(6-methoxy-3-nitropyridin-2-yl)malonate, where 2-chloro-6-methoxy-3-nitropyridine is used instead of the unsubstituted chloro-nitropyridine.
- Sodium hydride in tetrahydrofuran (THF) is used to generate the diethyl malonate enolate at 0°C.
- 2-Chloro-6-methoxy-3-nitropyridine is added dropwise.
- The reaction mixture is heated to 80°C and stirred for 16 hours.
- Workup involves partitioning between water and ethyl acetate, followed by purification via column chromatography.
- Yields of about 80% are reported.
This demonstrates the adaptability of the nucleophilic substitution method to various substituted nitropyridines.
The key step in the predominant synthetic method is the nucleophilic aromatic substitution on the electron-deficient pyridine ring activated by the nitro group at the 3-position.
- The malonate enolate attacks the 2-position carbon bearing the chlorine substituent.
- The nitro group strongly withdraws electron density, stabilizing the Meisenheimer complex intermediate.
- Chloride is displaced, yielding the substituted malonate ester.
This reaction is facilitated by the use of strong bases (NaH) to generate the enolate and polar aprotic solvents (DMSO, THF) to stabilize charged intermediates.
Aspect | Optimal Conditions | Notes |
---|---|---|
Base | Sodium hydride (60%) | Efficient enolate formation |
Solvent | DMSO or THF | Polar aprotic solvents preferred |
Temperature | 0°C (enolate formation), 80–100°C (reaction) | Higher temperature accelerates substitution |
Reaction Time | 15 min to 16 h depending on substrate | Longer times for substituted analogues |
Atmosphere | Inert (Nitrogen) | Prevents side reactions |
Workup | Quenching with ammonium chloride, extraction with ethyl acetate | Standard organic extraction |
Purification | Vacuum distillation or column chromatography | Depending on purity requirements |
- The nucleophilic substitution method yields high purity this compound, confirmed by NMR, HRMS, and IR spectroscopy.
- The nitro group can be selectively reduced or substituted post-synthesis to yield amino or other functional derivatives, expanding the compound's utility in medicinal chemistry.
- Industrial synthesis benefits from continuous flow reactors optimizing heat and mass transfer, improving scalability and reproducibility.
- Thermodynamic studies show that solvent choice and temperature significantly impact reaction enthalpy and yield, guiding process optimization.
Method | Key Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
---|---|---|---|---|---|---|
Nucleophilic aromatic substitution (S_NAr) | Diethyl malonate, NaH, 2-chloro-3-nitropyridine | DMSO or THF | 0–100°C | 0.5–16 h | Up to 100 | Most common, high yield |
Esterification with carboxylic acid | 3-nitropyridine-2-carboxylic acid, DCC or SOCl2 | Various | Reflux | Several hours | Moderate | Alternative route |
Substituted analog synthesis | Sodium hydride, substituted chloro-nitropyridines | THF | 0–80°C | 16 h | ~80 | For methoxy and other groups |
The preparation of this compound is efficiently achieved through nucleophilic aromatic substitution of 2-chloro-3-nitropyridine with the diethyl malonate enolate under inert conditions in polar aprotic solvents. This method offers high yields, scalability, and adaptability to substituted derivatives. Alternative esterification routes exist but are less commonly employed. The compound’s synthesis is well-characterized and supported by extensive spectroscopic and thermodynamic data, making it a reliable intermediate for further chemical transformations in pharmaceutical and industrial chemistry.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(3-nitropyridin-2-yl)malonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis conditions.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Carboxylic acids.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemical Synthesis
Diethyl 2-(3-nitropyridin-2-yl)malonate is primarily utilized as a building block in the synthesis of more complex organic molecules. The compound can undergo various chemical transformations, including:
- Esterification : It can react with different nucleophiles to form esters, which are essential in producing pharmaceuticals and agrochemicals.
- Reduction Reactions : The nitro group present in the compound can be reduced to form amines, which are crucial intermediates in drug development .
Table 1: Chemical Transformations of this compound
Transformation Type | Reaction Description | Example Products |
---|---|---|
Esterification | Reaction with alcohols to form esters | Various ester derivatives |
Reduction | Nitro group reduction to amine | Amino derivatives |
Substitution | Substituting the nitro group with other functional groups | Diverse functionalized products |
Biological Applications
The compound serves as a precursor for biologically active compounds , making it valuable in medicinal chemistry. It has been investigated for its potential use in:
- Drug Development : this compound has shown promise in the design of enzyme inhibitors, which are vital for treating various diseases .
- Enzyme Inhibition Studies : Its structural similarity to other biologically active molecules allows it to interact with specific enzymes, potentially altering their activity and providing insights into enzyme mechanisms.
Case Study: Enzyme Inhibition
A study focused on the interaction of this compound with specific enzymes demonstrated its ability to inhibit enzyme activity effectively. The mechanism involved the reduction of the nitro group, leading to reactive intermediates that interacted with enzyme active sites, highlighting its potential therapeutic applications .
Industrial Applications
In industrial settings, this compound is utilized for the production of specialty chemicals and materials. Its applications include:
Mechanism of Action
The mechanism of action of diethyl 2-(3-nitropyridin-2-yl)malonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or other proteins. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
Structural Variants in Ester Groups
a) Diisopropyl 2-(3-Nitropyridin-2-yl)malonate
- Structure : Substituted with isopropyl esters instead of ethyl.
- Synthesis : Prepared using diisopropyl malonate and 2-chloro-3-nitropyridine in DMF with K₂CO₃ at 90°C .
- Impact : Bulkier isopropyl groups may reduce solubility in polar solvents but enhance thermal stability.
b) Dimethyl 2-(3-Nitropyridin-2-yl)malonate (CAS 173417-34-0)
- Structure : Methyl esters replace ethyl groups.
- Synthesis: Not explicitly detailed, but likely analogous to ethyl derivatives.
c) Di-t-butyl 2-(2-Nitrophenyl)malonate
- Structure : Nitro-substituted benzene ring with t-butyl esters.
- Synthesis : Achieved via alkylation with methyl iodide and K₂CO₃ in DMF, yielding 83% .
- Impact : The t-butyl group provides steric protection, stabilizing the compound against hydrolysis .
Positional Isomers of Nitro Substituents
a) Diethyl 2-(5-Nitropyridin-2-yl)malonate (CAS 60891-70-5)
- Structure : Nitro group at the 5-position of pyridine.
- Reactivity : The 5-nitro group exerts different electronic effects compared to 3-nitro, altering regioselectivity in cycloadditions or substitutions .
b) Diethyl 2-(3-Nitropyridin-4-yl)malonate
- Structure : Nitro group at the 4-position.
- Synthesis : Requires alternative pyridine starting materials, such as 4-chloro-3-nitropyridine.
- Application : Positional differences may influence binding in medicinal chemistry targets .
Heterocyclic and Aromatic Variants
a) Diethyl (2-Nitrobenzyl)malonate (CAS 13250-95-8)
- Structure : Nitrobenzyl group replaces nitropyridyl.
b) Diethyl 2-(Ethoxymethylene)malonate
- Structure : Ethoxymethylene substituent instead of nitropyridyl.
- Application: Key in Gould-Jacob reactions for quinolone antibiotics (e.g., ciprofloxacin precursors) .
Biological Activity
Diethyl 2-(3-nitropyridin-2-yl)malonate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a nitro group on a pyridine ring, which is linked to a malonate moiety. This structure allows the compound to engage in various chemical reactions, enhancing its reactivity and biological potential.
The biological activity of this compound primarily stems from its ability to interact with various biological targets:
- Nitro Group Reactivity : The nitro group can undergo reduction to form reactive intermediates that can inhibit enzyme activity or alter protein functions, leading to diverse pharmacological effects.
- Nucleophilic Substitution : The malonate moiety enhances the compound's nucleophilicity, facilitating reactions with electrophiles in synthetic organic chemistry.
- Enzyme Inhibition : Studies suggest that this compound may act as an inhibitor for specific enzymes, particularly those involved in metabolic pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies have shown that derivatives of this compound may possess antimicrobial properties, although conclusive evidence is still needed.
- Anticancer Potential : The compound's ability to interact with cellular enzymes suggests potential anticancer activity, warranting further investigation into its mechanisms and efficacy against cancer cell lines .
- Antiprotozoal Activity : Some studies have indicated promising antiprotozoal effects, although more research is required to fully understand the scope of its activity and underlying mechanisms.
Case Study 1: Enzyme Inhibition
A detailed kinetic study investigated the binding affinity of this compound to specific kinases. The results demonstrated that the compound could effectively compete with ATP for binding sites, leading to significant inhibition of kinase activity. This finding highlights its potential as a therapeutic agent in diseases where kinase signaling is disrupted.
Case Study 2: Antimicrobial Activity
In a study examining the antimicrobial efficacy of various derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. While some derivatives showed promising results, the compound itself exhibited moderate antibacterial activity, suggesting it could serve as a lead compound for further modifications aimed at enhancing its efficacy.
Data Table: Biological Activities and Mechanisms
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing Diethyl 2-(3-nitropyridin-2-yl)malonate?
- Methodological Answer : A standard approach involves nucleophilic aromatic substitution. For example, reacting diethyl malonate with 3-nitro-2-chloropyridine in the presence of a base like K₂CO₃ in DMF at 100°C (similar to the synthesis of 2-(2-nitrophenyl)malonates) . Optimization of reaction time (1.5–3 hours) and stoichiometry (2.5 equivalents of diethyl malonate) is critical for yield improvement. Characterization via ¹H/¹³C NMR and HRMS ensures structural confirmation .
Q. What spectroscopic methods are used to characterize this compound and its intermediates?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., malonate ester protons at δ 4.2–4.3 ppm as quartets, nitropyridyl protons at δ 8.0–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight with <5 ppm error (e.g., [M+H]⁺ calculated for C₁₁H₁₃N₂O₆: 269.0773) .
- Infrared Spectroscopy (ATR-FTIR) : Detects ester carbonyl stretches (~1740 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
Q. What thermodynamic properties of this compound are relevant for reaction optimization?
- Methodological Answer : Excess molar enthalpies (Hᴱ) in alcohol mixtures (e.g., methanol, ethanol) increase with temperature (288–328 K) and alcohol chain length. These data, measured via flow-mixing microcalorimetry, inform solvent selection for exothermic/endothermic reactions. For example, Hᴱ values for diethyl malonate + ethanol range from +200 J/mol at 288 K to +800 J/mol at 328 K .
Advanced Research Questions
Q. How do steric/electronic effects of substituents on the pyridine ring influence reactivity in cyclization reactions?
- Methodological Answer : The 3-nitro group acts as a strong electron-withdrawing group, enhancing electrophilicity for annulation (e.g., benzyne cycloaddition to form pyridoindoles). Steric hindrance from the nitro group can slow nucleophilic attacks, requiring elevated temperatures (100–120°C) or Lewis acid catalysts. Comparative studies with non-nitrated analogs show 30–50% lower yields due to reduced electrophilicity .
Q. What challenges arise during hydrolysis of this compound, and how can decarboxylation be mitigated?
- Methodological Answer : Hydrolysis under basic (NaOH) or acidic (HCl) conditions often fails due to competing decarboxylation, yielding 2-(3-nitropyridin-2-yl)acetic acid instead of the malonic acid. A optimized protocol uses HBr/AcOH (1:5 v/v) at 80°C, which solubilizes the ester and minimizes side reactions (63% yield of acetic acid derivative). Monitoring via TLC and adjusting HBr concentration prevents over-degradation .
Q. How can enantioselective synthesis be achieved for derivatives of this compound?
- Methodological Answer : Asymmetric Michael addition using organocatalysts (e.g., L-proline, 20 mol%) in polar aprotic solvents (pyridine, DMF) achieves enantiomeric excess (e.e.) up to 79%. Key parameters include:
- Temperature : 35°C to balance reaction rate and catalyst stability.
- Substrate Ratio : 1:1.2 (diethyl malonate:acrylonitrile) .
- Reaction Time : 48 hours for complete conversion. Chiral HPLC or NMR with chiral shift reagents validates e.e. .
Q. How do unexpected byproducts form in reactions involving this compound, and how can they be addressed?
- Methodological Answer : Competing pathways (e.g., ethoxymethylene transfer in reactions with cyanoacetanilides) lead to pyridone-carboxamides instead of carboxylates. Mechanistic analysis via LC-MS and DFT calculations identifies intermediates. Mitigation strategies:
- Catalyst Tuning : Use NaOEt over stronger bases to suppress side reactions.
- Solvent Control : Polar solvents (DMF) favor the desired pathway by stabilizing transition states .
Q. Data Contradiction Analysis
Q. Why do conflicting reports exist on the hydrolysis outcomes of malonate esters?
- Methodological Answer : Discrepancies arise from substituent-dependent reactivity. For example, Diethyl 2-(perfluorophenyl)malonate resists hydrolysis due to fluorine’s electron-withdrawing effects, whereas non-fluorinated analogs hydrolyze readily. Systematic studies using EXAFS/ATR-FTIR reveal that electron-deficient aryl groups stabilize the ester against nucleophilic attack, necessitating harsher conditions (e.g., HBr/AcOH) .
Tables for Key Data
Properties
IUPAC Name |
diethyl 2-(3-nitropyridin-2-yl)propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6/c1-3-19-11(15)9(12(16)20-4-2)10-8(14(17)18)6-5-7-13-10/h5-7,9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGOJADWUZXLFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=CC=N1)[N+](=O)[O-])C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40521946 | |
Record name | Diethyl (3-nitropyridin-2-yl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40521946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64362-41-0 | |
Record name | Diethyl (3-nitropyridin-2-yl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40521946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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